molecular formula C12H18O10 B1249437 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose

2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose

Cat. No. B1249437
M. Wt: 322.26 g/mol
InChI Key: PBUKNNGDHZLXKG-UYKOWFBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose is a glycosylrhamnose that is 4-deoxy-beta-L-threo-hex-4-enopyranuronose joined by a (1->2)-glycosidic link to alpha-L-rhamnopyranose. It is a hexuronic acid and a glycosylrhamnose. It is a conjugate acid of a 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-).

Scientific Research Applications

Synthesis and Characterization

A key focus in the scientific research applications of 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose involves its synthesis and structural characterization. Hirose et al. (2004) successfully synthesized a structurally similar compound, lepidimoide, from okra mucilage, demonstrating the potential for plant-derived sources in synthesizing complex saccharides. The study highlighted the challenges in synthesizing such compounds due to their complex structures but also showed the potential for natural sources to provide scalable synthesis routes (Hirose, Endo, & Hasegawa, 2004).

Adorjan, Jääskeläinen, and Vuorinen (2006) developed a facile synthetic scheme for a structurally related compound, demonstrating the ability to synthesize complex sugar derivatives with potential applications in various fields of research, including materials science and pharmacology. Their method provided a high-yield and relatively straightforward approach to synthesizing these complex molecules (Adorjan, Jääskeläinen, & Vuorinen, 2006).

Enzymatic Action and Biological Applications

Research into the enzymatic action on compounds similar to 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose offers insights into potential biological applications. Tao et al. (2017) investigated the action patterns of bacterial enzymes on hyaluronic acid, revealing the production of oligosaccharides with unsaturated uronic acid residues similar in structure to the compound of interest. This study provides a basis for understanding how such compounds could be produced and modified by enzymatic action, with implications for their use in biomedical applications (Tao, Song, Xu, Li, Linhardt, & Zhang, 2017).

Potential for Glycomimetics and Drug Development

The synthesis of glycomimetics, which are molecules that mimic the structure of sugars, is another area of research application for compounds like 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose. Witczak, Lorchak, and Nguyen (2007) demonstrated the Michael addition of a thiosugar to a reactive enone, leading to the formation of novel thiodisaccharides. This method represents a new approach to creating glycomimetics, potentially useful in drug development and the study of carbohydrate-mediated biological processes (Witczak, Lorchak, & Nguyen, 2007).

properties

Molecular Formula

C12H18O10

Molecular Weight

322.26 g/mol

IUPAC Name

(2S,3R,4S)-3,4-dihydroxy-2-[(2R,3R,4R,5R,6S)-2,4,5-trihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C12H18O10/c1-3-6(14)8(16)9(11(19)20-3)22-12-7(15)4(13)2-5(21-12)10(17)18/h2-4,6-9,11-16,19H,1H3,(H,17,18)/t3-,4-,6-,7+,8+,9+,11+,12+/m0/s1

InChI Key

PBUKNNGDHZLXKG-UYKOWFBBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O[C@@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose
Reactant of Route 2
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose
Reactant of Route 3
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose
Reactant of Route 4
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose
Reactant of Route 5
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose
Reactant of Route 6
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose

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